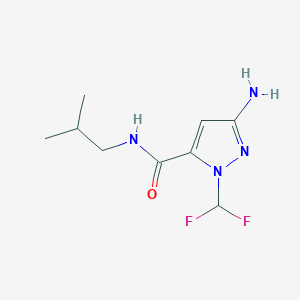
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of ongoing research to further understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide can prevent cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting PLK1, it has been shown to induce cell cycle arrest and apoptosis, as well as reduce the expression of genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water, making it easy to use in cell culture experiments. However, one limitation of 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide is its relatively low potency compared to other PLK1 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide that could be used in cancer treatment. Additionally, further research is needed to better understand the mechanism of action of 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide and its potential use in combination with other cancer therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide in humans.
Méthodes De Synthèse
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various chemical reactions including amination, bromination, and cyclization to produce the final compound.
Applications De Recherche Scientifique
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In addition, it has been shown to be effective in reducing tumor growth in mouse models of breast cancer.
Propriétés
IUPAC Name |
5-amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-5(2)4-13-8(16)6-3-7(12)14-15(6)9(10)11/h3,5,9H,4H2,1-2H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJBXWZOLIUQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(difluoromethyl)-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
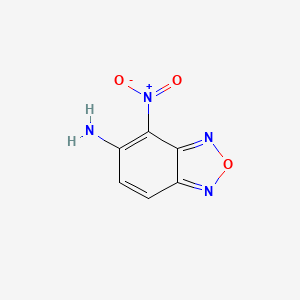
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)
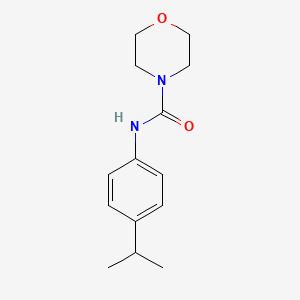
![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)
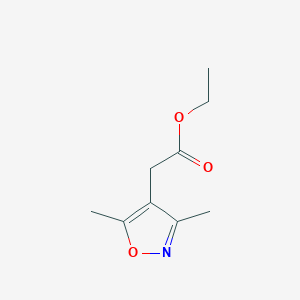
![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
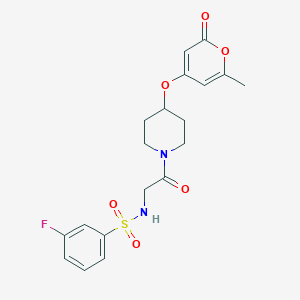
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)